REACTION_CXSMILES
|
[CH:1](=[N:3]/[OH:4])\[CH3:2].[CH3:5][C:6]([NH2:10])([C:8]#[CH:9])[CH3:7].C(N(CC)CC)C.Cl[O-].[Na+]>C(Cl)Cl>[CH3:5][C:6]([NH2:10])([C:8]1[O:4][N:3]=[C:1]([CH3:2])[CH:9]=1)[CH3:7] |f:3.4|
|
Name
|
(E)-acetaldehyde oxime
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(\C)=N/O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)N
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
42.6 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with methylene chloride (50 mL)
|
Type
|
WASH
|
Details
|
The combined methylene chloride extracts were washed with saturated aqueous sodium chloride (60 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel 30 g, eluting with 30% ethyl acetate in petroleum ether)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C1=CC(=NO1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 4.2% | |
YIELD: CALCULATEDPERCENTYIELD | 4.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |